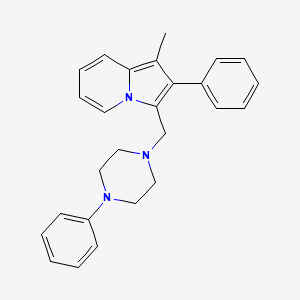
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- is a complex heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities. This particular compound is characterized by the presence of a piperazine ring, which is often associated with pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of indolizines typically involves classical methodologies such as the Scholtz or Chichibabin reactions. These methods have been the foundation for numerous new strategies, including transition metal-catalyzed reactions and oxidative coupling . For the specific synthesis of 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)-indolizine, a common approach involves the reaction of aldehydes, secondary amines, and terminal alkynes under solvent-free conditions or in water, catalyzed by gold (Au) .
Industrial Production Methods
Industrial production of indolizines often leverages high-atom economical routes to maximize yield and minimize waste. The use of solvent-free conditions or environmentally benign solvents like water is preferred to align with green chemistry principles .
化学反应分析
Types of Reactions
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
科学研究应用
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its unique structural properties.
作用机制
The mechanism of action of indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
Indole: Another heterocyclic compound with a similar structure but different biological activities.
Pyrrole: Shares the nitrogen-containing ring but lacks the fused bicyclic system of indolizines.
Quinoline: Contains a nitrogen atom in the ring but has a different arrangement of atoms compared to indolizines.
Uniqueness
Indolizine, 1-methyl-2-phenyl-3-((4-phenyl-1-piperazinyl)methyl)- is unique due to its combination of the indolizine core with a piperazine ring, which imparts distinct pharmacological properties. This structural feature differentiates it from other similar compounds and enhances its potential for various scientific applications .
属性
CAS 编号 |
58892-69-6 |
|---|---|
分子式 |
C26H27N3 |
分子量 |
381.5 g/mol |
IUPAC 名称 |
1-methyl-2-phenyl-3-[(4-phenylpiperazin-1-yl)methyl]indolizine |
InChI |
InChI=1S/C26H27N3/c1-21-24-14-8-9-15-29(24)25(26(21)22-10-4-2-5-11-22)20-27-16-18-28(19-17-27)23-12-6-3-7-13-23/h2-15H,16-20H2,1H3 |
InChI 键 |
YGOVAIGGGXQNJL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=CC=CN2C(=C1C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)
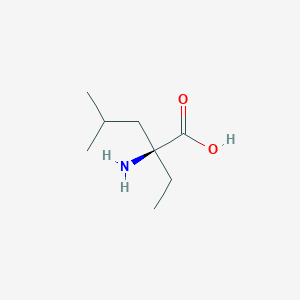
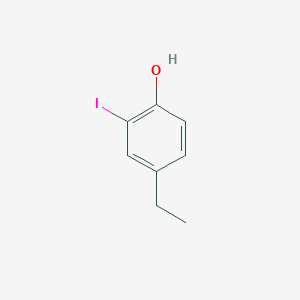
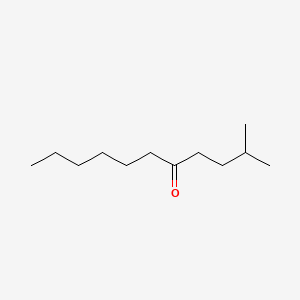

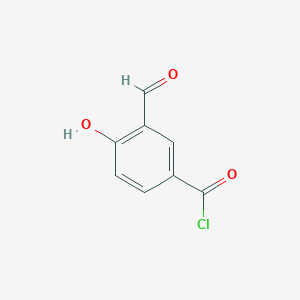

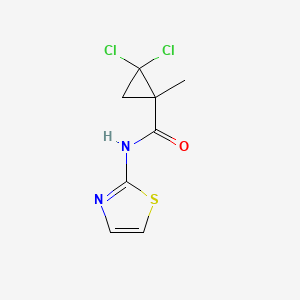
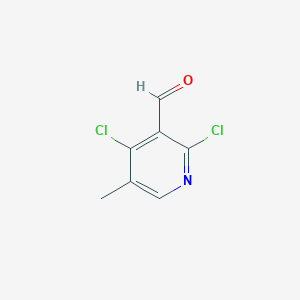
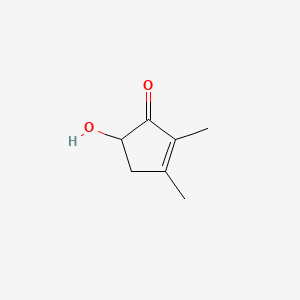
![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)
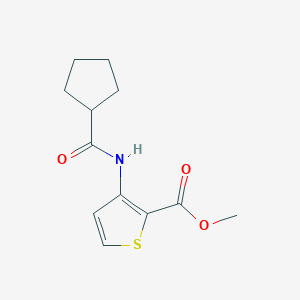
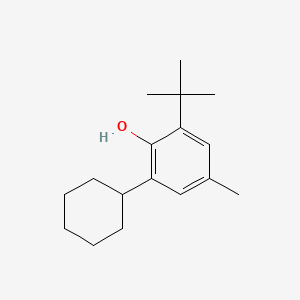
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)
